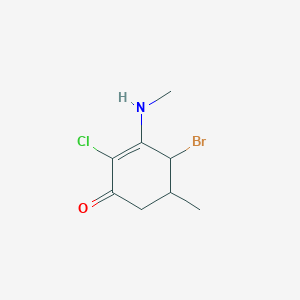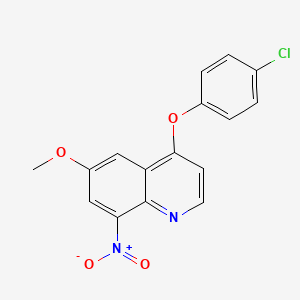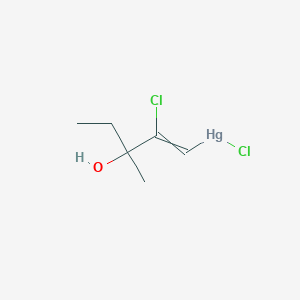
Chloro(2-chloro-3-hydroxy-3-methylpent-1-en-1-yl)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(2-chloro-3-hydroxy-3-methylpent-1-en-1-yl)mercury is an organomercury compound characterized by the presence of both chlorine and mercury atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(2-chloro-3-hydroxy-3-methylpent-1-en-1-yl)mercury typically involves the reaction of 2-chloro-3-hydroxy-3-methylpent-1-ene with a mercury(II) chloride source. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to obtain a high-purity product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Chloro(2-chloro-3-hydroxy-3-methylpent-1-en-1-yl)mercury can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different mercury-containing species.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as sodium hydroxide. The reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques and conditions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield mercury(II) oxide derivatives, while substitution reactions can produce a variety of organomercury compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chloro(2-chloro-3-hydroxy-3-methylpent-1-en-1-yl)mercury has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Chloro(2-chloro-3-hydroxy-3-methylpent-1-en-1-yl)mercury involves its interaction with molecular targets and pathways within biological systems. The compound can bind to thiol groups in proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular processes and pathways, resulting in its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Chloro(2-chloro-3-hydroxy-3-methylpent-1-en-1-yl)mercury include other organomercury compounds such as methylmercury chloride and ethylmercury chloride. These compounds share similar structural features and chemical properties but differ in their specific functional groups and reactivity.
Uniqueness
This compound is unique due to its specific combination of chlorine and mercury atoms, as well as its distinct chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
63025-12-7 |
|---|---|
Molekularformel |
C6H10Cl2HgO |
Molekulargewicht |
369.64 g/mol |
IUPAC-Name |
chloro-(2-chloro-3-hydroxy-3-methylpent-1-enyl)mercury |
InChI |
InChI=1S/C6H10ClO.ClH.Hg/c1-4-6(3,8)5(2)7;;/h2,8H,4H2,1,3H3;1H;/q;;+1/p-1 |
InChI-Schlüssel |
RFCLMUXKAJECGR-UHFFFAOYSA-M |
Kanonische SMILES |
CCC(C)(C(=C[Hg]Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(Isocyanatostannanetriyl)tris(methylene)]tris(trimethylsilane)](/img/structure/B14503925.png)
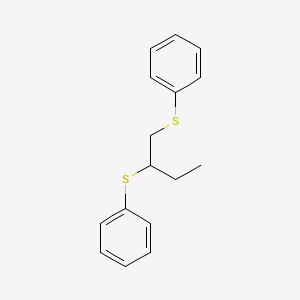
![2,4-Dichloro-6-[(4-ethylphenoxy)sulfonyl]phenyl acetate](/img/structure/B14503938.png)
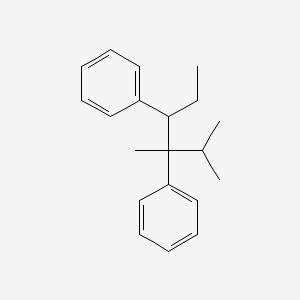
![Butanedioic acid, tetracosenyl-, bis[2-[bis(2-hydroxyethyl)amino]ethyl] ester](/img/structure/B14503946.png)
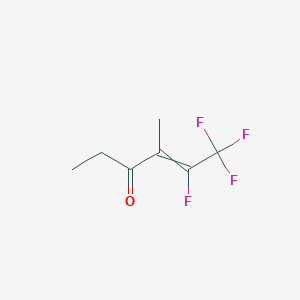
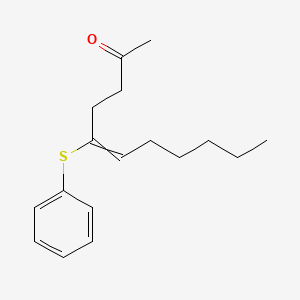
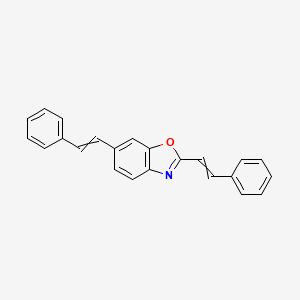

![(Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalen-5-yl)methanol](/img/structure/B14503970.png)
